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molecular formula C12H12FNO B8742228 6-Cyclopropyl-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

6-Cyclopropyl-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8742228
M. Wt: 205.23 g/mol
InChI Key: WLRAGDCTPXHVFU-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

To a solution of compound I (0.272 g, 1.32 mmol) in 8 ml dioxane placed in a pressure tube was added under argon DDQ (0.301 g, 1.32 mmol). The tube was sealed and the mixture heated at 100° C. for 18 hours with stirring. After cooling the reaction was diluted with ethyl acetate and the organic phase washed with 1N NaOH and brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography (75% ethyl actate/hexane to 100% ethyl acetate) to afford 90 mg (33% yield) of II.
Quantity
0.272 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
33%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]3[C:11](=[C:12]([F:14])[CH:13]=2)[C:10](=[O:15])[NH:9][CH2:8][CH2:7]3)[CH2:3][CH2:2]1>O1CCOCC1.C(OCC)(=O)C>[CH:1]1([C:4]2[CH:5]=[C:6]3[C:11](=[C:12]([F:14])[CH:13]=2)[C:10](=[O:15])[NH:9][CH:8]=[CH:7]3)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.272 g
Type
reactant
Smiles
C1(CC1)C=1C=C2CCNC(C2=C(C1)F)=O
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under argon DDQ (0.301 g, 1.32 mmol)
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction
WASH
Type
WASH
Details
the organic phase washed with 1N NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (75% ethyl actate/hexane to 100% ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=C2C=CNC(C2=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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